molecular formula C18H23N3O4S B2427020 4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile CAS No. 1384565-93-8

4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile

Cat. No.: B2427020
CAS No.: 1384565-93-8
M. Wt: 377.46
InChI Key: TWRLLPCGNNYEJL-UHFFFAOYSA-N
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Description

4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a 4-methylbenzenesulfonyl group, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a 4-methylbenzenesulfonyl group through sulfonylation reactions.

    Formation of the Morpholine Intermediate: The morpholine ring is synthesized and functionalized with a carbonyl group.

    Coupling Reaction: The piperidine and morpholine intermediates are coupled together under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-[1-(Benzenesulfonyl)piperidine-4-carbonyl]morpholine: This compound lacks the 4-methyl group on the benzenesulfonyl moiety.

    4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine: This compound features a piperazine ring instead of a morpholine ring.

Uniqueness

4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile is unique due to the presence of both the morpholine and piperidine rings, as well as the specific substitution pattern

Properties

IUPAC Name

4-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-2-4-17(5-3-14)26(23,24)20-8-6-15(7-9-20)18(22)21-10-11-25-13-16(21)12-19/h2-5,15-16H,6-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRLLPCGNNYEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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